(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O2S and its molecular weight is 391.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar indole derivatives interact with a variety of enzymes and proteins .
Mode of Action
The mode of action of (Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves the formation of hydrogen bonds with its targets, which often results in the inhibition of their activity .
Biochemical Pathways
Similar compounds have been found to inhibit enzymes such as hlgp, hiv-1, and renin .
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biological Activity
(Z)-6-ethyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various substituted benzaldehydes. The reaction is facilitated by piperidine and acetic acid in a solvent like toluene. The resulting compounds are purified through recrystallization and characterized using techniques such as IR spectroscopy and NMR .
Antimicrobial Activity
Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridines exhibit significant antimicrobial properties. In particular, the compound has been evaluated for its antibacterial activity against various strains by measuring the zone of inhibition in agar diffusion tests. The results indicated that certain derivatives possess considerable antibacterial effects, suggesting a potential application in treating bacterial infections .
Antitumor Properties
A study focused on the antitumor evaluation of related compounds showed that tetrahydrothieno[2,3-c]pyridine derivatives could inhibit tumor cell proliferation. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the compound's potential as an anticancer agent. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on human phenylethanolamine N-methyltransferase (hPNMT), an enzyme involved in catecholamine biosynthesis. In vitro studies indicated that certain derivatives exhibited potent hPNMT inhibitory activity, which could be beneficial in managing conditions related to catecholamine dysregulation .
Case Studies
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Antibacterial Evaluation : A series of experiments assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substituents on the phenyl ring showed enhanced activity compared to others.
Compound Zone of Inhibition (mm) Bacterial Strain A 15 E. coli B 20 S. aureus C 10 P. aeruginosa -
Antitumor Activity : In a study involving human cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound led to a significant reduction in cell viability.
Concentration (µM) Cell Viability (%) 1 85 10 65 50 30
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
- Antitumor Mechanism : Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins has been proposed as a mechanism for its anticancer effects.
- Enzyme Inhibition : By binding to hPNMT, the compound likely alters catecholamine levels in the body, which can affect various physiological responses.
Properties
IUPAC Name |
6-ethyl-2-[[(Z)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S.ClH/c1-2-22-11-10-14-15(12-22)25-19(17(14)18(20)24)21-16(23)9-8-13-6-4-3-5-7-13;/h3-9H,2,10-12H2,1H3,(H2,20,24)(H,21,23);1H/b9-8-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYGGBGWHJBUOZ-UOQXYWCXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C\C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.